4-[(4-Bromophenyl)sulfanyl]butanoic acid
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Overview
Description
4-[(4-Bromophenyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromophenyl group attached to a sulfanyl butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfanyl]butanoic acid typically involves the following steps:
Formation of 4-Bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The 4-bromothiophenol is then alkylated with 4-bromobutanoic acid under basic conditions, such as using sodium hydroxide or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-[(4-aminophenyl)sulfanyl]butanoic acid.
Oxidation: Formation of 4-[(4-bromophenyl)sulfinyl]butanoic acid.
Reduction: Formation of 4-[(4-bromophenyl)sulfanyl]butanol.
Scientific Research Applications
4-[(4-Bromophenyl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]butanoic acid
- 4-[(4-Fluorophenyl)sulfanyl]butanoic acid
- 4-[(4-Methylphenyl)sulfanyl]butanoic acid
Uniqueness
4-[(4-Bromophenyl)sulfanyl]butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in unique halogen bonding interactions, making this compound particularly valuable in certain chemical and biological applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQKCTPXHCXNAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298689 |
Source
|
Record name | 4-[(4-bromophenyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-76-1 |
Source
|
Record name | NSC125375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-bromophenyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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